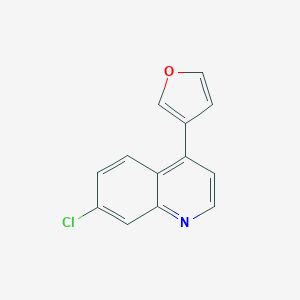

4-(甲磺酰基)-3-(1H-吡咯-1-基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

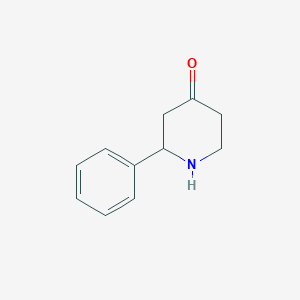

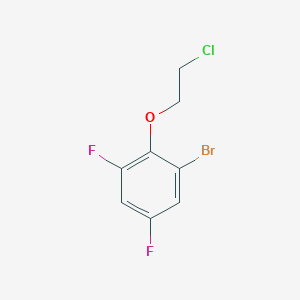

This compound belongs to a class of molecules that have drawn interest for their unique chemical and physical properties. It incorporates a thiophene ring, a pyrrole unit, and a sulfonyl group, indicating a potential for diverse reactivity and applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including coupling reactions, cyclization, and functional group transformations. For instance, Stephens et al. (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, showcasing a method that could be adaptable for the synthesis of our target molecule (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of similar sulfonyl and pyrrole-containing compounds has been elucidated through various analytical techniques, including X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, Ramazani et al. (2011) confirmed the structure of a closely related compound through single crystal X-ray diffraction, indicating the utility of these methods for detailed structural analysis (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

The chemical reactivity of compounds within this family can vary significantly depending on the substituents and the conditions applied. For example, Christov and Ivanov (2004) explored electrophile-induced cyclization reactions of vinylallenyl sulfone, suggesting potential pathways for modifying the core thiophene structure (Christov & Ivanov, 2004).

科学研究应用

钯催化芳基化反应中的反应性

- 概述:该化合物已被研究在钯催化的直接芳基化过程中的反应性。此类研究表明有能力选择性地在噻吩环上的特定位置进行芳基化,这是合成各种芳基化噻吩的关键特征。

- 应用:这种反应性在有机合成中至关重要,特别是在制备在制药和材料科学中具有潜在应用的化合物方面。

- 参考文献:

导电聚合物和电致变色器件的合成

- 概述:研究表明,与 4-(甲磺酰基)-3-(1H-吡咯-1-基)噻吩-2-甲酸甲酯相关的化合物可以聚合以生成可溶性聚合物。由于其电子特性,这些聚合物适用于电致变色器件。

- 应用:从这些化合物衍生的聚合物在先进材料中具有潜在应用,特别是在电致变色器件领域。

- 参考文献:

- (Variş 等人,2006 年).

磺酰基取代噻吩生色团的合成

- 概述:该化合物用于合成磺酰基取代的噻吩生色团。这些生色团被发现具有有效的二阶光学非线性、高热稳定性和良好的透明性,使其适用于非线性光学材料。

- 应用:此类生色团对于开发用于非线性光学材料至关重要,在光子学和电信等领域具有应用。

- 参考文献:

属性

IUPAC Name |

methyl 4-methylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S2/c1-16-11(13)10-9(12-5-3-4-6-12)8(7-17-10)18(2,14)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNYYCVLLAIJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381011 |

Source

|

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

CAS RN |

175201-75-9 |

Source

|

| Record name | Methyl 4-(methanesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)